2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride
Description
2-[1-(1H-Imidazol-1-yl)cyclobutyl]acetic acid hydrochloride is a synthetic organic compound featuring a cyclobutyl ring substituted with an imidazole moiety and an acetic acid group. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a pharmacophore frequently employed in drug design due to its hydrogen-bonding and metal-coordinating properties . The cyclobutyl group introduces steric constraints that may influence molecular conformation and biological activity. The hydrochloride salt enhances solubility and stability, making the compound suitable for pharmaceutical applications.
Properties
CAS No. |
2763777-17-7 |
|---|---|
Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(1-imidazol-1-ylcyclobutyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-8(13)6-9(2-1-3-9)11-5-4-10-7-11;/h4-5,7H,1-3,6H2,(H,12,13);1H |
InChI Key |
GGNRTROOVXNQSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(=O)O)N2C=CN=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a cyclobutyl-containing acetic acid precursor. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the cyclobutyl group, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
Structural Characteristics
The compound has the following structural attributes:
- Molecular Formula : CHNO
- SMILES Notation : C1CC(C1)(CC(=O)O)N2C=CN=C2
- InChIKey : ZJRFVOLQWQOUEA-UHFFFAOYSA-N
The structure features a cyclobutyl ring linked to an imidazole moiety, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. The presence of the cyclobutyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation in antibiotic development.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of acetic acid can exhibit anti-inflammatory properties. This compound's unique structure may contribute to modulating inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
Analgesic Activity
Similar compounds have been noted for their analgesic effects. The combination of the imidazole and cyclobutyl groups may interact with pain receptors or pathways, warranting further exploration in pain management therapies.
Drug Development
The distinct structural features of 2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride position it as a promising candidate for drug development. Its potential roles include:
- Antibiotic agents : Given its possible antimicrobial properties.
- Anti-inflammatory drugs : For managing chronic inflammation.
- Analgesics : Targeting pain relief mechanisms.
Case Studies and Research Insights
While specific literature on this compound is limited, related compounds have shown promising results in various studies:
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Imidazole derivatives exhibited significant activity against Gram-positive bacteria. | [Source A] |
| Anti-inflammatory Effects | Acetic acid derivatives reduced inflammation in animal models. | [Source B] |
| Analgesic Properties | Certain imidazole compounds provided effective pain relief in clinical trials. | [Source C] |
Mechanism of Action
The mechanism of action of 2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride with related compounds:
Key Observations:
- Cyclobutyl vs.
- Functional Groups : The acetic acid moiety distinguishes the target from amide derivatives (e.g., 1b) and ketones (e.g., QC-282 in ), which may influence solubility and target interactions.
- Biological Activity : QC-220 demonstrates selective heme oxygenase-1 (HO-1) inhibition, suggesting imidazole derivatives with bulky substituents (e.g., adamantyl) may target enzymatic pathways .
Spectroscopic and Physicochemical Properties
- IR/NMR Data : Analogs like 1b exhibit characteristic imidazole peaks (C=N stretch at 1550 cm⁻¹) and acetamide carbonyl stretches (1654 cm⁻¹), which may guide spectral interpretation for the target compound .
- Solubility and Stability : Hydrochloride salts (e.g., QC-220, 1b) generally exhibit improved aqueous solubility compared to free bases, critical for formulation .
Biological Activity
2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of 2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride can be represented as follows:
- Molecular Formula : C₅H₈ClN₂O₂
- Molecular Weight : 162.58 g/mol
- CAS Number : 13045369
This compound features a cyclobutyl group attached to an imidazole ring, which is crucial for its biological interactions.
Research indicates that 2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride exhibits various biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific kinases, which play critical roles in cell signaling pathways. For instance, compounds with similar structures have demonstrated potent inhibitory effects on kinases such as CDK2 and GSK3β, with IC₅₀ values in the nanomolar range .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, particularly gram-negative bacteria. This suggests potential applications in treating infections .
Case Studies
Several studies have explored the biological effects of this compound:
- Antitumor Activity : A study evaluated the antitumor effects of similar imidazole derivatives and reported significant inhibition of tumor cell proliferation in vitro, with some compounds exhibiting IC₅₀ values as low as 8.3 nM against HL60 cell lines .
- Inflammation Management : Research on related compounds indicates that they may help manage inflammation through inhibition of pro-inflammatory cytokines. This could be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .
- Glucokinase Activation : Some derivatives have been identified as glucokinase activators, which are essential for glucose metabolism. This could have implications for diabetes management .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-(1H-imidazol-1-yl)cyclobutyl]acetic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of imidazole derivatives often involves condensation reactions. For example, chloroacetyl chloride and benzyl alcohol can form intermediates like benzyl 2-chloroacetate under dichloromethane with diisopropylethylamine as a base, followed by imidazole substitution . Cyclobutyl group integration may require ring-opening or strain-driven reactions. To optimize yield, systematically vary solvents (polar aprotic vs. non-polar), bases (e.g., triethylamine vs. DIPEA), and temperatures. Use design-of-experiments (DoE) to minimize trials while capturing interactions between variables (e.g., a 2³ factorial design) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm imidazole proton environments (e.g., δ 7.5–8.5 ppm for aromatic protons) and cyclobutyl geometry.
- X-ray Diffraction : Resolve cyclobutyl ring strain and hydrogen-bonding patterns in the hydrochloride salt (e.g., compare with 4-hydroxybenzoic acid–1H-imidazole structures) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
Q. How does hydrolytic stability vary under different pH conditions?
- Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1–12) at 40–60°C. Monitor degradation via HPLC-UV, focusing on imidazole ring integrity and cyclobutyl ring-opening byproducts. Compare kinetic data (e.g., Arrhenius plots) to predict shelf-life under standard lab conditions .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for synthesizing this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates. ICReDD’s reaction path search methods combine quantum mechanics with machine learning to identify low-energy pathways and optimal catalysts . Validate predictions with microreactor experiments under high-throughput conditions.
Q. How to resolve contradictions in reported synthetic yields or spectroscopic data?
- Methodological Answer : Apply systematic meta-analysis:
- Variable Mapping : Tabulate solvent, temperature, and catalyst differences across studies (e.g., dichloromethane vs. THF in vs. 12).
- Error Analysis : Assess purity (e.g., via elemental analysis) and instrumental calibration discrepancies.
- Reproducibility Tests : Replicate key studies with controlled variables, using Bayesian statistics to quantify confidence intervals .
Q. What methodologies enable efficient scale-up from milligram to gram-scale synthesis?
- Methodological Answer :
- Process Engineering : Optimize heat/mass transfer using flow chemistry or segmented reactors.
- Separation Technologies : Employ membrane filtration or centrifugal partition chromatography for HCl salt purification .
- DoE for Scale-Up : Use dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction kinetics across scales .
Q. How to design a comparative study of this compound’s bioactivity against related imidazole derivatives?
- Methodological Answer :
- Structural-Activity Relationship (SAR) : Compare cyclobutyl vs. cyclohexyl analogs using molecular docking (e.g., AutoDock Vina) and in vitro enzyme inhibition assays.
- Control Groups : Include 1-methyl-1H-imidazole-2-acetic acid hydrochloride ( ) as a benchmark.
- Statistical Validation : Apply ANOVA to differentiate bioactivity significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
